molecular formula C23H17Cl3N4OS B11671671 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11671671
M. Wt: 503.8 g/mol
InChI Key: PSSTZHVZWYZKBW-PPDIBHTLSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Acetohydrazide: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the acetohydrazide intermediate with 2,3-dichlorobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides, respectively.

    Substitution: The chlorophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures, halogens, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and amides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its benzodiazole ring system could impart fluorescence, making it useful in the production of fluorescent dyes or sensors.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
  • N’-[(2,3-Dichlorophenyl)methylidene]acetohydrazide
  • 4-Chlorobenzyl chloride

Uniqueness

The uniqueness of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide lies in its combination of structural features. The presence of both benzodiazole and hydrazide moieties, along with the chlorophenyl and dichlorophenyl groups, provides a unique scaffold that can interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-10-8-15(9-11-17)13-30-20-7-2-1-6-19(20)28-23(30)32-14-21(31)29-27-12-16-4-3-5-18(25)22(16)26/h1-12H,13-14H2,(H,29,31)/b27-12-

InChI Key

PSSTZHVZWYZKBW-PPDIBHTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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